[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea
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Overview
Description
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea typically involves the condensation reaction of 3-methyl-4,5-diphenylthiophene-2-carbaldehyde with thiourea. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure.
Scientific Research Applications
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of [(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus. The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties
Properties
IUPAC Name |
[(E)-1-(3-methyl-4,5-diphenylthiophen-2-yl)ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-13-17(15-9-5-3-6-10-15)19(16-11-7-4-8-12-16)25-18(13)14(2)22-23-20(21)24/h3-12H,1-2H3,(H3,21,23,24)/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKGEWJOSVWJR-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=NNC(=S)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)/C(=N/NC(=S)N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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